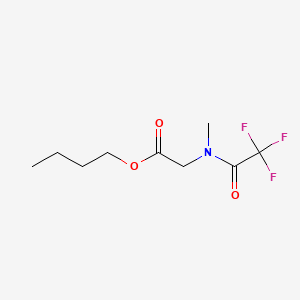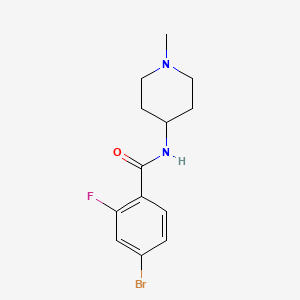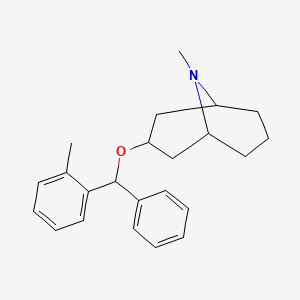
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride is a chemical compound with the molecular formula C16H19ClN2O and a molecular weight of 290.79 g/mol . This compound is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride typically involves the reaction of 3-carbamoylpyridine with 2,4,6-trimethylbenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide, sodium cyanide, or primary amines in an appropriate solvent like ethanol or water.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are substituted pyridinium salts with different functional groups at the benzylic position.
科学研究应用
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride has several scientific research applications:
作用机制
The mechanism of action of 3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride: This compound has a similar structure but with a nitro group at the para position of the benzyl ring.
3-Carbamoyl-1-(2,4-dimethylbenzyl)pyridinium chloride: This compound has a similar structure but with only two methyl groups on the benzyl ring.
Uniqueness
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride is unique due to the presence of three methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The trimethyl substitution pattern can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets .
属性
分子式 |
C16H19ClN2O |
|---|---|
分子量 |
290.79 g/mol |
IUPAC 名称 |
1-[(2,4,6-trimethylphenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-11-7-12(2)15(13(3)8-11)10-18-6-4-5-14(9-18)16(17)19;/h4-9H,10H2,1-3H3,(H-,17,19);1H |
InChI 键 |
UYOMEWSJYDQJIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C[N+]2=CC=CC(=C2)C(=O)N)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)







![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)

![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)

![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)
